Methyl 5-beta-cholan-3-one-24-oate
Description
Methyl 5-beta-cholan-3-one-24-oate is a methyl ester derivative of 5-beta-cholanic acid, characterized by a ketone group at position 3 of the steroid nucleus and a methyl ester at position 23. Its molecular formula is C₂₅H₄₀O₄, with a molecular weight of 404.5827 g/mol . The compound’s rigid 5-beta-cholan skeleton and substituent positions influence its physicochemical properties, such as solubility, reactivity, and spectral signatures. This structure is foundational in bile acid research, with derivatives often studied for their biological activities, including antimicrobial and metabolic roles .
Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWMUQGWKOYLX-NAMNPDSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449422 | |
| Record name | BIDD:PXR0105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70982-52-4 | |
| Record name | BIDD:PXR0105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- typically involves the esterification of the corresponding cholanic acid derivative. One common method includes the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- undergoes various chemical reactions, including:
Oxidation: The ketone group at the 3-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex bile acid derivatives and as a reference compound in analytical studies.
Biology: It serves as a model compound for studying the metabolism and biological activity of bile acids.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of liver diseases and disorders related to bile acid metabolism.
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it can interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can modulate various physiological processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Similar compounds differ primarily in the positions and types of functional groups (hydroxyl, ketone, acetyloxy) on the cholanic acid backbone. Key analogs include:
Methyl 5-beta-cholan-12-alpha-ol-3-one-24-oate
- Substituents : 12-alpha-hydroxyl, 3-keto.
- Its molecular formula (C₂₅H₄₀O₄) matches the target compound, but stereochemical differences impact biological interactions .
Methyl 3alpha-amino-5-beta-cholan-24-oate
- Substituents: 3-alpha-amino group.
- Properties: The amino group confers basicity and antimicrobial activity, as demonstrated in studies on amino-functionalized cholanic acids . The molecular formula C₂₅H₄₃NO₃ (MW: 405.63 g/mol) reflects increased polarity compared to the ketone-bearing analog.
Methyl (5beta,7alpha)-7-acetoxy-3,12-dioxocholan-24-oate
Physicochemical and Spectral Properties
Solubility and Lipophilicity
- The methyl ester group in Methyl 5-beta-cholan-3-one-24-oate enhances lipophilicity compared to free acids (e.g., 3-Keto-5beta-cholanic acid, C₂₄H₃₈O₃, MW: 374.56 g/mol) . Hydroxyl or amino groups introduce polarity, reducing lipid bilayer permeability but improving aqueous solubility .
NMR Spectral Signatures
- O-17 NMR : The 3-keto group in the target compound exhibits distinct quadrupolar relaxation properties compared to hydroxylated analogs. For instance, 3-alpha-hydroxyls in Methyl 3alpha-hydroxy-5-beta-cholan-24-oate show less shielding than 7-alpha or 12-alpha hydroxyls due to gamma-gauche carbon effects .
- Mass Spectrometry : Fragmentation patterns differ significantly; for example, 3,7-dihydroxy derivatives (e.g., 3 beta,7 beta-dihydroxy-5 beta-cholan-24-oic acid) produce characteristic peaks at m/z 460 and 370 .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 3-keto | C₂₅H₄₀O₄ | 404.58 |
| Methyl 5-beta-cholan-12-alpha-ol-3-one-24-oate | 12-alpha-OH, 3-keto | C₂₅H₄₀O₄ | 404.58 |
| Methyl 3alpha-amino-5-beta-cholan-24-oate | 3-alpha-NH₂ | C₂₅H₄₃NO₃ | 405.63 |
| Methyl 7-acetoxy-3,12-dioxocholan-24-oate | 7-acetoxy, 3,12-diketo | C₂₇H₄₀O₆ | 460.60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
